![molecular formula C23H18FN7 B2361603 N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1005297-03-9](/img/structure/B2361603.png)
N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that has been studied for its potential biological applications . It has been found to bind to TrkA kinase, a protein involved in pain signaling .
Synthesis Analysis
The synthesis of this compound and similar derivatives involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . It binds to TrkA kinase, a protein involved in pain signaling .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Scientific Research Applications
Hydrogen Bonding and Molecular Structure
Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including similar compounds to the specified chemical, has explored their hydrogen bonding and molecular structure. Studies reveal various stoichiometric hydrates and solvent-free forms of these compounds, showing hydrogen-bonded sheets and three-dimensional frameworks in their structures (Trilleras et al., 2008).
Antimycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, related to the specified compound, have shown potent inhibitory effects on mycobacterial ATP synthase, suggesting potential applications in treating Mycobacterium tuberculosis. Structural modifications, including the introduction of fluorophenyl groups, have been pivotal in enhancing their efficacy (Sutherland et al., 2022).
Inhibitors in Cancer Research
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, similar to the requested compound, have been investigated as novel inhibitors of casein kinase 1 (CK1), a key enzyme implicated in cancer and central nervous system disorders. These studies highlight the therapeutic potential of such compounds in targeting aberrant CK1 activation (Yang et al., 2012).
Herbicidal Activity
Certain pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, structurally related to the compound , have demonstrated good herbicidal activities. These studies suggest potential agricultural applications for controlling the growth of harmful plants like Brassica napus and Echinochloa crusgalli (Luo et al., 2017).
Antimicrobial Activity
Research into pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, has shown their significance in medicinal chemistry, particularly for their antimicrobial properties. This implies potential applications in developing new antimicrobial agents (Rathod & Solanki, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the TrkA kinase . TrkA kinase is a protein that plays a crucial role in the growth and survival of certain nerve cells. It is a part of the tropomyosin receptor kinase (Trk) family, which consists of TrkA, TrkB, and TrkC. These proteins are receptors for neurotrophins, a family of growth factors that promote the survival and differentiation of neurons.
Mode of Action
The compound acts as an inhibitor of TrkA kinase . It binds to the kinase, thereby preventing it from performing its normal function. This inhibition can lead to a decrease in the survival and growth of certain nerve cells that rely on TrkA kinase for these processes.
Pharmacokinetics
The compound’s efficacy in both inflammatory and neuropathic pain models upon oral dosing suggests that it may have favorable adme properties .
Result of Action
The result of the compound’s action is a decrease in the survival and growth of certain nerve cells. This is due to its inhibition of TrkA kinase, which plays a crucial role in these processes .
properties
IUPAC Name |
4-N-(3-fluorophenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7/c24-17-7-4-8-18(12-17)28-21-20-15-27-31(19-9-2-1-3-10-19)22(20)30-23(29-21)26-14-16-6-5-11-25-13-16/h1-13,15H,14H2,(H2,26,28,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZXJIXYBHMIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)F)NCC5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

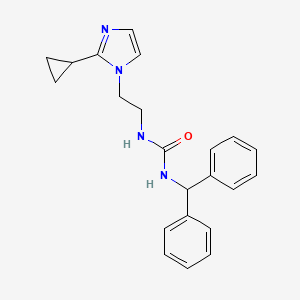
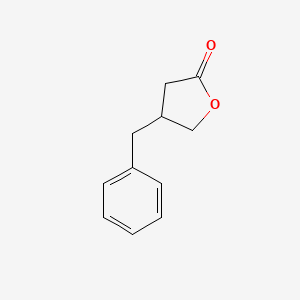
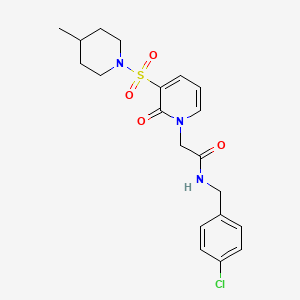
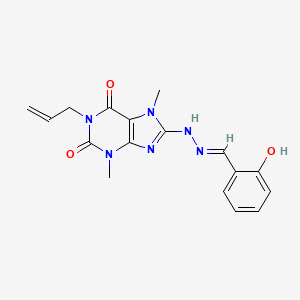
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)
![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)
![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)
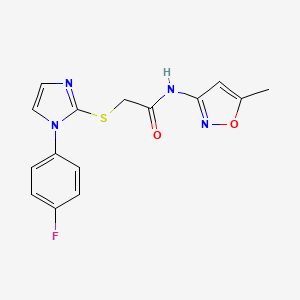
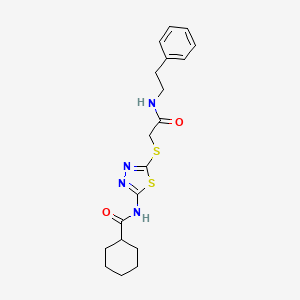
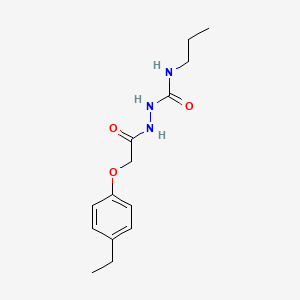
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
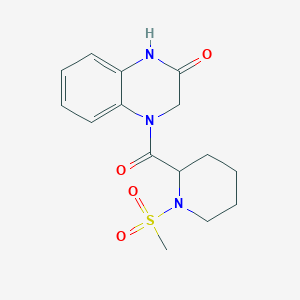
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)